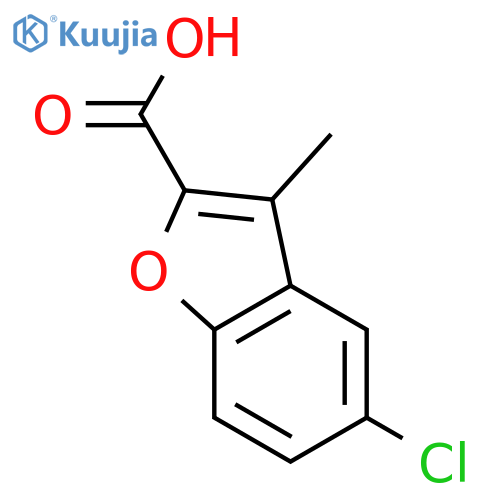

Cas no 1134-00-5 (5-chloro-3-methyl-1-benzofuran-2-carboxylic acid)

1134-00-5 structure

商品名:5-chloro-3-methyl-1-benzofuran-2-carboxylic acid

5-chloro-3-methyl-1-benzofuran-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-3-methylbenzofuran-2-carboxylic acid

- 2-Benzofurancarboxylicacid, 5-chloro-3-methyl-

- 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid

- 5-chloro-3-methyl-2-Benzofurancarboxylic acid

- 5-Chloro-3-methyl-benzofuran-2-carboxylic acid

- 5-chloro-3-methyl-1-benzofuran-2-carboxylate

- 2-Benzofurancarboxylic acid, 5-chloro-3-methyl-

- Z57789904

- BDBM50424781

- Oprea1_357018

- EN300-13007

- DTXSID60357729

- SCHEMBL4615856

- F1673-6877

- AKOS000360099

- 5-chloro-3-methyl-benzofuran-2-carboxylic acid, AldrichCPR

- QEYMIQBZTUQKAC-UHFFFAOYSA-N

- 1134-00-5

- CHEMBL2314505

- AS-42341

- MFCD02051257

- J-517351

- Oprea1_736190

- STK873690

- AG-690/40698700

-

- MDL: MFCD02051257

- インチ: InChI=1S/C10H7ClO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)

- InChIKey: QEYMIQBZTUQKAC-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=O)O)OC2=C1C=C(C=C2)Cl

計算された属性

- せいみつぶんしりょう: 209.00058

- どういたいしつりょう: 209.000547

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 53.3

じっけんとくせい

- 密度みつど: 1.431

- ゆうかいてん: 255-257 °C

- ふってん: 362.8±37.0℃/760mmHg

- フラッシュポイント: 173.2°C

- PSA: 53.27

- じょうきあつ: 0.0±0.9 mmHg at 25°C

5-chloro-3-methyl-1-benzofuran-2-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-chloro-3-methyl-1-benzofuran-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM468036-250mg |

2-Benzofurancarboxylic acid, 5-chloro-3-methyl- |

1134-00-5 | 95%+ | 250mg |

$127 | 2023-02-19 | |

| Life Chemicals | F1673-6877-0.5g |

5-chloro-3-methyl-1-benzofuran-2-carboxylic acid |

1134-00-5 | 95%+ | 0.5g |

$240.0 | 2023-09-07 | |

| Life Chemicals | F1673-6877-10g |

5-chloro-3-methyl-1-benzofuran-2-carboxylic acid |

1134-00-5 | 95%+ | 10g |

$1195.0 | 2023-09-07 | |

| Enamine | EN300-13007-0.25g |

5-chloro-3-methyl-1-benzofuran-2-carboxylic acid |

1134-00-5 | 95% | 0.25g |

$168.0 | 2023-05-01 | |

| TRC | C602158-100mg |

5-Chloro-3-methyl-benzofuran-2-carboxylic Acid |

1134-00-5 | 100mg |

$ 65.00 | 2022-06-06 | ||

| TRC | C602158-500mg |

5-Chloro-3-methyl-benzofuran-2-carboxylic Acid |

1134-00-5 | 500mg |

$ 185.00 | 2022-06-06 | ||

| Alichem | A019098823-5g |

5-Chloro-3-methylbenzofuran-2-carboxylic acid |

1134-00-5 | 95% | 5g |

$828.00 | 2023-09-04 | |

| Enamine | EN300-13007-0.1g |

5-chloro-3-methyl-1-benzofuran-2-carboxylic acid |

1134-00-5 | 95% | 0.1g |

$118.0 | 2023-05-01 | |

| Enamine | EN300-13007-1000mg |

5-chloro-3-methyl-1-benzofuran-2-carboxylic acid |

1134-00-5 | 95.0% | 1000mg |

$339.0 | 2023-09-30 | |

| Aaron | AR00094I-5g |

2-Benzofurancarboxylic acid, 5-chloro-3-methyl- |

1134-00-5 | 97% | 5g |

$633.00 | 2025-01-20 |

5-chloro-3-methyl-1-benzofuran-2-carboxylic acid 関連文献

-

Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

1134-00-5 (5-chloro-3-methyl-1-benzofuran-2-carboxylic acid) 関連製品

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1134-00-5)5-chloro-3-methyl-1-benzofuran-2-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):249.0